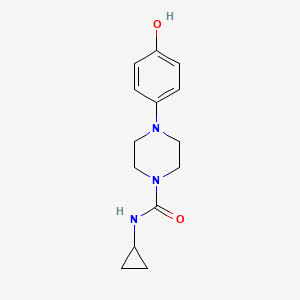
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as JNJ-40411813, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of 2-AG in the brain, which activates the endocannabinoid system. This leads to the activation of various signaling pathways that are involved in neuroprotection, anti-inflammation, and synaptic plasticity. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, including its high selectivity for MAGL, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound has some limitations, including its relatively low solubility in water and its short half-life in vivo.
将来の方向性
There are several future directions for the research on N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. One direction is to further investigate its potential for the treatment of various neurological disorders in clinical trials. Another direction is to explore its potential for the treatment of other diseases, such as cancer and metabolic disorders. Additionally, further research is needed to optimize the synthesis of this compound and improve its pharmacokinetic properties.
合成法
The synthesis of N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3,4-difluoroaniline, which is then reacted with 4-hydroxypiperidine to form the intermediate compound. This intermediate is then reacted with propanoyl chloride to form this compound. The overall yield of the synthesis is approximately 40%.
科学的研究の応用
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. This compound has also been shown to enhance the effects of other drugs used for the treatment of these disorders.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9(18-6-4-11(19)5-7-18)14(20)17-10-2-3-12(15)13(16)8-10/h2-3,8-9,11,19H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEOOCXBBZPPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)
![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)

![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)
![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)

![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)
![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)